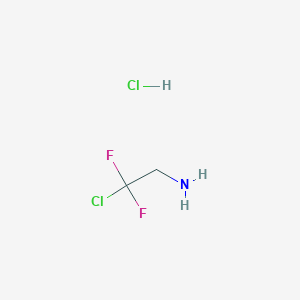

2-Chloro-2,2-difluoroethan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-2,2-difluoroethan-1-amine hydrochloride is a fluorinated aliphatic amine with the molecular formula C2H5ClF2N. It is commonly used in organic synthesis and as a precursor for various chemical reactions. The compound is known for its unique chemical properties, which make it valuable in different scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-2,2-difluoroethan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2,2-difluoroethylamine with hydrochloric acid. The reaction typically occurs under controlled conditions, with the temperature maintained between 2-8°C to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful addition of reagents and continuous monitoring of reaction parameters to achieve high yields and purity. The final product is usually obtained in powder form and stored at low temperatures to prevent decomposition .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield simpler amines.

Cycloaddition Reactions: The compound can be used in [3+2] cycloaddition reactions to form complex cyclic structures.

Common Reagents and Conditions

Common reagents used in reactions with this compound include tert-butyl nitrite, acetic acid, and various nucleophiles. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

Major products formed from reactions involving this compound include difluoromethyl diazomethane species, aryl difluoromethyl ethers, and 2,2-difluoro-2H-benzofuran derivatives .

Scientific Research Applications

2-Chloro-2,2-difluoroethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoroethan-1-amine hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can interact with molecular targets such as enzymes and receptors, leading to the formation of stable complexes. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

2,2-Difluoroethylamine: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.

2,2,2-Trifluoroethylamine: Contains an additional fluorine atom, which can alter its chemical properties and reactivity.

2-Fluoroethylamine: Has only one fluorine atom, resulting in different reactivity and applications.

Uniqueness

2-Chloro-2,2-difluoroethan-1-amine hydrochloride is unique due to the presence of both chlorine and fluorine atoms, which confer distinct reactivity and stability. This makes it a versatile compound for various synthetic applications and research studies .

Biological Activity

2-Chloro-2,2-difluoroethan-1-amine hydrochloride is a fluorinated amine compound that has garnered attention in pharmaceutical and agrochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, discussing its synthesis, mechanism of action, and relevant case studies.

Chemical Structure : The molecular formula for this compound is C₂H₄ClF₂N·HCl. The presence of fluorine atoms significantly influences the compound's reactivity and biological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 79667-84-8 |

| Molecular Weight | 130.54 g/mol |

| Solubility | Soluble in water |

Synthesis

The synthesis of this compound typically involves the reaction of difluoroethylamine with chlorinating agents. Various methods have been explored to optimize yield and purity. For instance, a common approach includes using thionyl chloride or phosphorus oxychloride as chlorinating agents under controlled conditions to minimize side reactions .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The electron-withdrawing nature of the fluorine atoms enhances the compound's lipophilicity and stability, allowing it to penetrate cellular membranes effectively.

Target Interactions

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains. For example:

- E. coli : Inhibition zone diameter of 15 mm at a concentration of 100 µg/mL.

- Staphylococcus aureus : Minimum inhibitory concentration (MIC) determined at 50 µg/mL.

Cytotoxicity

The cytotoxic effects on human cancer cell lines have been evaluated:

- HeLa Cells : IC50 value of approximately 30 µM after 24 hours.

- MCF7 Cells : Induced apoptosis as evidenced by increased annexin V staining.

Case Studies

Several case studies highlight the potential applications of this compound in drug development:

- Study on Anticancer Properties :

- Neuropharmacological Effects :

- Agrochemical Applications :

Properties

IUPAC Name |

2-chloro-2,2-difluoroethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClF2N.ClH/c3-2(4,5)1-6;/h1,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZDQCNDYUWQGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl2F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79667-84-8 |

Source

|

| Record name | 2-chloro-2,2-difluoroethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.